molecular formula C12H6BrClN2OS2 B6070436 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B6070436
M. Wt: 373.7 g/mol
InChI Key: DBPPBMMCMVRGJC-UHFFFAOYSA-N
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Description

5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzothiazole ring and a thiophene ring.

Scientific Research Applications

5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied as a fluorescent probe for detecting protein-protein interactions. In material science, it has been explored for its potential use in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to bind to the adenosine A3 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antifungal and antibacterial activity against several pathogenic fungi and bacteria. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a range of cancer cell lines and pathogenic microorganisms, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the investigation of its mechanism of action and its interaction with specific receptors and enzymes. Additionally, further studies are needed to evaluate its potential toxicity and to identify ways to minimize its adverse effects. Finally, there is a need for research on the synthesis of new derivatives of this compound with improved biological activity and selectivity.

Synthesis Methods

The synthesis of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 6-chloro-1,3-benzothiazol-2-amine and 5-bromo-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2OS2/c13-10-4-3-8(18-10)11(17)16-12-15-7-2-1-6(14)5-9(7)19-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPBMMCMVRGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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